ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate
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Description
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity: New quinazoline derivatives have been synthesized with potential antimicrobial properties. These compounds have been screened for their antibacterial and antifungal activities against various microorganisms, showing promising results in inhibiting the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Novel Quinoline Derivatives Synthesis
- Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives: Research on the reactivity of compounds towards various chemical reagents has led to the development of novel quinoline derivatives with potential therapeutic applications. These derivatives have also been evaluated for their antimicrobial activity, contributing to the search for new antimicrobial agents (Elkholy & Morsy, 2006).
Cytotoxic Evaluation for Cancer Research
- Cytotoxic Evaluation Against Cancer Cell Lines: Novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and subjected to in vitro cytotoxic evaluation. These compounds showed promising inhibitory effects against human hepatocellular carcinoma cells, highlighting their potential in cancer therapy (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).
Molecular Docking Studies
- Molecular Docking and Biological Potentials: Molecular docking studies of newly synthesized quinazoline and quinazoline-4-one derivatives have revealed their potential as inhibitors against various biological targets. These findings suggest possible therapeutic applications and provide insights into the mechanism of action at the molecular level (Borik & Hussein, 2021).
Development of Potential Therapeutic Agents
- Synthesis and Pharmacological Studies of Melanin-Concentrating Hormone Receptor 1 Antagonists: Advanced research has led to the synthesis of novel compounds targeting the human MCH receptor 1, showing significant potential in suppressing food intake in obesity models. This research indicates the possibility of developing new therapeutic agents for obesity (Kasai et al., 2012).
Properties
IUPAC Name |
ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-6-9-17(12-16)23-20(26)13-24-15(3)11-19(25)18-10-5-7-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOSROFMPLFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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